molecular formula C17H17N3OS B2416282 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-61-9

2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2416282
CAS No.: 896344-61-9
M. Wt: 311.4
InChI Key: CYJBIRJORIJKRT-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazinone core with a dimethylphenylmethylsulfanyl group

Preparation Methods

The synthesis of 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazinone core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethylphenylmethylsulfanyl group is usually accomplished via nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar compounds to 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other pyrido[1,2-a][1,3,5]triazinone derivatives and compounds with similar sulfanyl groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-6-7-12(2)14(9-11)10-22-16-18-15-13(3)5-4-8-20(15)17(21)19-16/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJBIRJORIJKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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